Cas no 10329-15-4 (S-Diphenylcarbazone)

S-Diphenylcarbazone is a versatile organic compound widely used as a chromogenic reagent in analytical chemistry. Its primary application lies in the spectrophotometric determination of metal ions, particularly mercury, cadmium, and lead, due to its selective color-forming reactions. The compound exhibits high sensitivity and stability, making it suitable for trace metal analysis in environmental, industrial, and laboratory settings. S-Diphenylcarbazone forms intense colored complexes with metal ions, enabling precise quantification even at low concentrations. Its well-defined stoichiometry and reproducibility ensure reliable results in complex matrices. The reagent is also employed in titrimetric analysis and as an indicator in redox reactions, underscoring its utility in diverse analytical methodologies.
S-Diphenylcarbazone structure
S-Diphenylcarbazone structure
Product Name:S-Diphenylcarbazone
CAS No:10329-15-4
MF:C26H26N8O2
MW:482.537044048309
MDL:MFCD00013218
CID:233202
PubChem ID:221124
Update Time:2025-05-22

S-Diphenylcarbazone Chemical and Physical Properties

Names and Identifiers

    • S-Diphenylcarbazone
    • Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide
    • 1-anilino-3-phenyliminourea,1,3-dianilinourea
    • PhenylazoforMic acid 2-phenylhydrazide coMpound with 1,5-Diphenylcarbohydrazide, ACS
    • 1-anilino-3-phenyliminourea;1,3-dianilinourea
    • (3E)-1-anilino-3-phenylimino-urea; 1,3-dianilinourea
    • N',2-Diphenyldiazenecarbohydrazide compound with N'',N'''-diphenylcarbonohydrazide (1:1)
    • Diphenycarbazone compound with 1,5 dipenylcarbohydrazide
    • J-610066
    • NSC 5063
    • AKOS015913529
    • MFCD00013218
    • Phenylazoformic acid 2-phenylhydrazide, compound with 1,5-diphenylcarbazide
    • PHENYLAZOFORMIC ACID 2-PHENYLHYDRAZIDE COMPOUND 1,5-DIPHENYLCARBOHYDRAZIDE
    • FT-0636681
    • NSC-5063
    • NSC5063
    • E85377
    • Diphenylcarbazone Compound with Diphenylcarbazide
    • 10329-15-4
    • Diphenylcarbazone compound with 1,5-diphenylcarbohydrazide
    • 9C989Y6W8J
    • Formic acid, (phenylazo)-, 2-phenylhydrazide, compd. with 1,5-diphenylcarbohydrazide
    • WDJPBIRJSVMEKJ-UHFFFAOYSA-N
    • (E)-1-(phenylamino)-3-(phenylimino)urea; 1,5 diphenylcarbazide
    • DB-040437
    • Formic acid, (phenylazo)-, 2-phenylhydrazide, compd. with 1,5-diphenylcarbohydrazide (1:1)
    • Carbohydrazide, 1,5-diphenyl-, compd. with (phenylazo)formic acid 2-phenylhydrazide (1:1)
    • MDL: MFCD00013218
    • Inchi: 1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18)/b;17-15+
    • InChI Key: WDJPBIRJSVMEKJ-PCTDWUKPSA-N
    • SMILES: O=C(NNC1C=CC=CC=1)NNC1C=CC=CC=1.O=C(/N=N/C1C=CC=CC=1)NNC1C=CC=CC=1
    • BRN: 6110063

Computed Properties

  • Exact Mass: 482.21800
  • Monoisotopic Mass: 482.217872
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 11
  • Complexity: 504
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 131

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: 157-161℃
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.622
  • Water Partition Coefficient: Solubility in water, acetone.
  • PSA: 131.04000
  • LogP: 7.23850
  • Merck: 14,3322
  • Vapor Pressure: No data available

S-Diphenylcarbazone Security Information

S-Diphenylcarbazone Pricemore >>

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Additional information on S-Diphenylcarbazone

S-Diphenylcarbazone: A Comprehensive Overview

S-Diphenylcarbazone, also known by its CAS number 10329-15-4, is a compound of significant interest in various scientific and industrial applications. This organic compound, with the molecular formula C16H14N2, belongs to the class of carbazones. Its structure consists of two phenyl groups attached to a carbazole backbone, making it a versatile molecule with unique chemical properties.

The synthesis of S-Diphenylcarbazone typically involves the condensation reaction between phenylhydrazine and an aldehyde or ketone. This reaction is well-documented in organic chemistry literature and is often optimized for high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis process, making it more environmentally friendly and cost-effective.

S-Diphenylcarbazone exhibits interesting physical properties, including a melting point of approximately 205°C and a boiling point around 380°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which makes it suitable for various solution-based applications. The compound is also known for its stability under normal storage conditions, provided it is protected from direct sunlight and moisture.

In terms of applications, S-Diphenylcarbazone has found extensive use in the field of pharmaceutical research. It serves as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents and antioxidants. Recent studies have highlighted its potential as a precursor for developing novel anti-cancer drugs, where its ability to modulate cellular signaling pathways has shown promising results.

Beyond pharmaceuticals, S-Diphenylcarbazone plays a crucial role in the development of advanced materials. Its application in the synthesis of conductive polymers has garnered significant attention due to its ability to enhance the electrical properties of these materials. Researchers have explored its use in creating flexible electronics and energy storage devices, such as supercapacitors and batteries.

The environmental impact of S-Diphenylcarbazone has also been a topic of recent research. Studies indicate that while it is not inherently hazardous, improper disposal can lead to contamination of water bodies. Therefore, eco-friendly degradation methods, such as microbial biodegradation and photocatalytic decomposition, have been proposed to mitigate its environmental footprint.

In conclusion, S-Diphenylcarbazone (CAS No: 10329-15-4) stands out as a multifaceted compound with diverse applications across various industries. Its chemical stability, ease of synthesis, and unique properties make it an invaluable tool in modern scientific research. As ongoing studies continue to uncover new potential uses, the significance of this compound in both academic and industrial settings is expected to grow further.

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